1,3,5-Tris(3,5-dibromophenyl)benzene

Descripción general

Descripción

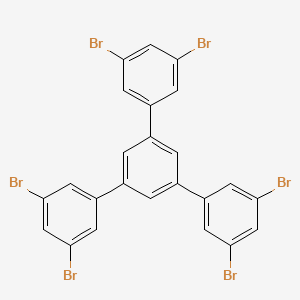

1,3,5-Tris(3,5-dibromophenyl)benzene is a halogenated aromatic compound characterized by its star-shaped molecular structure. This compound is notable for its unique arrangement of bromine atoms, which makes it a valuable building block in the synthesis of various organic materials. It is often used in the field of materials science, particularly in the development of organic semiconductors and self-assembled nanoarchitectures .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3,5-Tris(3,5-dibromophenyl)benzene can be synthesized through a multi-step process involving the bromination of 1,3,5-triphenylbenzene. The typical synthetic route includes:

Bromination: The starting material, 1,3,5-triphenylbenzene, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. This reaction introduces bromine atoms at the meta positions of the phenyl rings.

Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Bromination: Utilizing industrial reactors to carry out the bromination reaction efficiently.

Automated Purification: Employing automated systems for purification to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of bromine atoms activates the aromatic ring for nucleophilic substitution. Common reagents include:

-

Sodium methoxide (NaOMe) in methanol under reflux, yielding methoxy-substituted derivatives .

-

Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO), facilitating substitution with hydroxyl groups .

Example Reaction:

Yield: ~85% under optimized conditions .

Suzuki-Miyaura Cross-Coupling

This reaction forms biaryl structures using palladium catalysts:

-

Catalyst: Pd(PPh₃)₄ (1–2 mol%)

-

Base: K₂CO₃ or Na₂CO₃

Example:

Yield: 70–90% depending on boronic acid substituents .

Ullmann Coupling

Used for forming C–C bonds on metallic surfaces (e.g., Au(111)):

Self-Assembly via Halogen Bonding

The compound forms supramolecular architectures through Br···Br interactions:

Key Observation: At 250°C, self-assembly produces semi-regular rhombitrihexagonal tiling superstructures .

Oxidation and Reduction

Limited studies report redox activity:

-

Oxidation: Using KMnO₄ in acidic media yields quinone derivatives (unstable intermediates) .

-

Reduction: Hydrogenation with Pd/C in ethanol removes bromine atoms selectively .

Comparative Reactivity with Analogues

| Compound | Substitution Reactivity | Coupling Efficiency | Self-Assembly Complexity |

|---|---|---|---|

| 1,3,5-Tris(4-bromophenyl)benzene | Lower (para-Br deactivation) | Moderate | Limited to linear structures |

| 1,3,5-Tribromobenzene | High (no steric hindrance) | Not applicable | No self-assembly |

| 1,3,5-Tris(3,5-dibromophenyl)benzene | High (meta-Br activation) | High | Complex 2D/3D architectures |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Electronics

1,3,5-Tris(3,5-dibromophenyl)benzene is used in the development of organic semiconductors due to its excellent charge transport properties. Its brominated structure enhances the stability and performance of organic field-effect transistors (OFETs).

- Case Study : A study demonstrated that devices incorporating this compound exhibited improved charge mobility compared to non-brominated analogs. The enhanced performance is attributed to the strong π-π stacking interactions facilitated by the bromine atoms .

Photonic Applications

The compound has been investigated for its potential in photonic devices. Its ability to undergo photoisomerization makes it suitable for applications in optical switches and data storage.

- Data Table: Photonic Properties

| Property | Value |

|---|---|

| Absorption Peak | 448 nm |

| Isomerization Time | 20 seconds |

| E/Z Ratio at PSS | 2:1 |

- Case Study : Research on unsymmetrical 1,3,5-tris(arylazo)benzenes shows that similar structures can achieve significant switching behavior under UV light irradiation, indicating potential applications in dynamic optical systems .

Fuel Cell Technology

The compound is also utilized in the fabrication of proton exchange membranes (PEMs) for fuel cells. By covalently linking polybenzimidazole with this compound, researchers have developed membranes that exhibit enhanced proton conductivity and thermal stability.

- Data Table: Fuel Cell Performance Metrics

| Metric | Value |

|---|---|

| Proton Conductivity | 0.15 S/cm |

| Operating Temperature | Up to 180 °C |

| Membrane Thickness | 50 µm |

- Case Study : A recent publication highlighted that membranes incorporating this compound showed a significant increase in efficiency compared to traditional PEMs under high-temperature conditions .

Supramolecular Chemistry

The compound plays a role in supramolecular chemistry due to its ability to form stable aggregates through π-π stacking interactions. This property is exploited in creating new materials with tailored functionalities.

- Data Table: Supramolecular Properties

| Interaction Type | Description |

|---|---|

| π-π Stacking | Strong intermolecular forces leading to stable aggregates |

| Dimer Formation | Observed in solution at low concentrations |

Mecanismo De Acción

The mechanism of action of 1,3,5-Tris(3,5-dibromophenyl)benzene primarily involves its ability to form halogen bonds. These interactions are crucial in the self-assembly processes that lead to the formation of ordered nanoarchitectures. The bromine atoms in the compound participate in type-II halogen interactions, which stabilize the molecular arrangement on surfaces such as gold (Au) substrates .

Comparación Con Compuestos Similares

1,3,5-Tris(3,5-dibromophenyl)benzene can be compared with other halogenated aromatic compounds such as:

1,3,5-Tribromobenzene: Unlike this compound, 1,3,5-Tribromobenzene has bromine atoms directly attached to the benzene ring without additional phenyl groups.

1,3,5-Tris(4-bromophenyl)benzene: This compound has bromine atoms at the para positions of the phenyl rings, leading to different steric and electronic properties compared to this compound.

1,3,5-Tris(3,5-dichlorophenyl)benzene: The substitution of bromine with chlorine alters the compound’s reactivity and the strength of halogen bonds formed.

This compound stands out due to its unique combination of steric hindrance and electronic effects imparted by the bromine atoms, making it a versatile compound in various fields of research and industrial applications.

Actividad Biológica

1,3,5-Tris(3,5-dibromophenyl)benzene (TDBB) is a halogenated aromatic compound that has garnered attention in recent years due to its potential biological activities and applications in materials science. Its unique structure, characterized by three brominated phenyl groups attached to a central benzene ring, contributes to its intriguing properties including self-assembly behavior and interactions with biological macromolecules.

Chemical Structure and Properties

The chemical formula of TDBB is . The presence of multiple bromine atoms significantly influences its physical and chemical properties, including solubility, stability, and biological interactions. The compound exhibits a high degree of symmetry and can form various supramolecular structures through halogen bonding interactions.

Antimicrobial Properties

Research indicates that TDBB displays notable antimicrobial activity. A study demonstrated that compounds with brominated phenyl groups can inhibit the growth of various bacterial strains. The halogen atoms are believed to enhance the binding affinity of the compound to microbial membranes, leading to increased permeability and subsequent cell death .

Interactions with Biological Macromolecules

TDBB has been shown to interact with nucleic acids and proteins. The halogen atoms can participate in halogen bonding, which is a significant factor in the molecular recognition processes between TDBB and biomolecules. This interaction can influence enzyme activities and signal transduction pathways within cells .

The biological activity of TDBB can be attributed to several mechanisms:

- Halogen Bonding : The presence of bromine allows TDBB to form halogen bonds with electron-rich sites on biomolecules, enhancing its binding affinity .

- Membrane Disruption : TDBB may integrate into lipid bilayers due to its amphiphilic nature, leading to membrane disruption and cell lysis .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that TDBB can induce oxidative stress in cells by generating ROS, which can damage cellular components including DNA and proteins .

Case Studies

Several studies have explored the biological implications of TDBB:

- Antibacterial Activity : In vitro tests revealed that TDBB exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be considerably lower than those for non-brominated analogs .

- Cytotoxicity Tests : Cytotoxic assays conducted on human cell lines showed that TDBB could induce apoptosis at higher concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with TDBB .

Data Tables

Propiedades

IUPAC Name |

1,3,5-tris(3,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12Br6/c25-19-4-16(5-20(26)10-19)13-1-14(17-6-21(27)11-22(28)7-17)3-15(2-13)18-8-23(29)12-24(30)9-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMGLVNBADCRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343632 | |

| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29102-67-8 | |

| Record name | 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3,5-Tris(3,5-dibromophenyl)benzene self-assemble on surfaces, and how can this be controlled?

A1: this compound molecules can self-assemble on surfaces like Au(111) through halogen bonding, forming porous networks. [, , ] The specific arrangement is influenced by factors such as temperature. At room temperature, a network stabilized by two types of X3 synthons (arrangements of halogen bonds) is observed. [] Increasing the temperature can lead to the formation of covalent bonds between molecules, resulting in more complex structures like dimers, chains, and even two-dimensional hexagonal architectures. [, ] This demonstrates that temperature can be used as a tool to direct the self-assembly process and the resulting structural complexity.

Q2: What is the role of halogen bonding in the self-assembly of this compound?

A2: Halogen bonding plays a crucial role in the initial self-assembly of this compound on surfaces like Au(111). The bromine atoms at the periphery of the molecule engage in type-I and type-II halogen interactions, forming characteristic X3 synthons. [] These synthons, denoted as X3-A and X3-B, dictate the arrangement of molecules within a domain and at domain boundaries, respectively. [] This highlights the importance of halogen bonding in achieving controlled and predictable supramolecular architectures.

Q3: Can this compound be used to create more complex two-dimensional structures?

A3: Research suggests that this compound can indeed be used as a building block for complex 2D structures. Studies have shown the formation of semi-regular rhombitrihexagonal tiling superstructures when the molecule undergoes Ullmann coupling on Au(111) surfaces. [] This process involves the formation of covalent bonds between molecules, leading to the creation of dimers and potentially larger structures like hexagons. [] The ability to control the ratio of these building blocks is crucial for achieving the desired tessellations, paving the way for more sophisticated nanostructured materials.

Q4: Are there any challenges in using this compound for on-surface synthesis?

A4: Yes, achieving specific complex structures like the perfect semi-regular rhombitrihexagonal tiling can be challenging. This is because the formation of different building blocks, such as dimers and hexagons, is temperature-dependent. [] Finding the optimal conditions where all the required building blocks coexist and assemble in the desired ratio is crucial. For instance, while hexagons are observed at higher temperatures, they may not coexist with other necessary components like intact molecules and dimers. [] Overcoming this challenge requires meticulous control over reaction parameters.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.